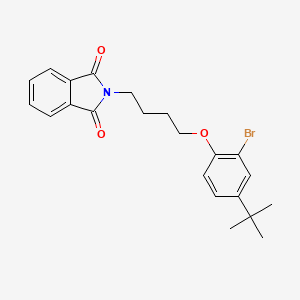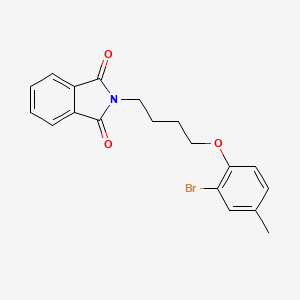
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of phenol to obtain 3-bromo-5-chlorophenol.
Alkylation: The phenol derivative is then alkylated with 3-bromopropylamine to form 3-(3-bromo-5-chlorophenoxy)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the phenoxy and isoindoline moieties.
Hydrolysis: The isoindoline-1,3-dione core can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the phenoxy group.
Hydrolysis Products: Phthalic acid derivatives.
科学的研究の応用
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anticonvulsant or antiepileptic agent due to its structural similarity to known active compounds.
Materials Science: Utilized in the synthesis of photochromic materials and organic semiconductors.
Biological Studies: Investigated for its interactions with various biological targets, including ion channels and neurotransmitter receptors.
作用機序
The mechanism of action of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Ion Channels: The compound may modulate the activity of ion channels, particularly those involved in neuronal signaling.
Neurotransmitter Receptors: It may also interact with GABAergic and glutamatergic receptors, influencing neurotransmission and potentially exerting anticonvulsant effects.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like N-(3-bromopropyl)phthalimide share structural similarities and have been studied for similar applications.
Isoindoline-1,3-dione Derivatives: Other derivatives with different substituents on the phenoxy group or the propyl chain.
Uniqueness
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
2-[3-(3-bromo-5-chlorophenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIIKSYUAIJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














